molecular formula C12H14N4O2 B2526297 N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235079-38-5

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2526297
CAS No.: 1235079-38-5
M. Wt: 246.27
InChI Key: QULZXLKNSZMOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic chemical compound featuring a 1,2,3-triazole core substituted with a carboxamide group. This structure is of significant interest in modern medicinal chemistry and chemical biology research. The 1,2,3-triazole scaffold is known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable pharmacophore in drug discovery efforts. Compounds with this core have been investigated for a wide range of biological activities, and the 1,2,3-triazole-4-carboxamide moiety, in particular, is found in established pharmaceuticals such as the antiepileptic drug Rufinamide . The specific substitution pattern of this compound—an N-(2-methoxybenzyl) group and a 1-methyl group—suggests its potential utility as a key intermediate or building block in organic synthesis. It is well-suited for the development of novel chemical entities, potentially for targeting various biological pathways. Researchers may employ this compound in the design and optimization of ligands for protein targets, leveraging its structural features to explore structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16-8-10(14-15-16)12(17)13-7-9-5-3-4-6-11(9)18-2/h3-6,8H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULZXLKNSZMOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Carboxylation

The patent US20180029999A1 outlines a method using 1-methyl-4,5-dibromo-1H-1,2,3-triazole as the starting material. Key steps include:

  • Reaction with Isopropylmagnesium Chloride : At −20°C, 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole is dissolved in tetrahydrofuran (THF) and treated with 4.77 mL (9.55 mmol) of 2.0 M isopropylmagnesium chloride. After 1 h, methyl alcohol (0.39 mL, 9.55 mmol) is added to quench excess Grignard reagent.
  • Carbon Dioxide Insertion : The intermediate is reacted with CO2 at −10°C, followed by hydrochloric acid (7 mL) to protonate the carboxylate. Extraction with ethyl acetate and drying with Na2SO4 yield a crude product.
  • Purification : The crude acid is dissolved in THF/DMF (10 mL/1.5 mL), treated with K2CO3 (1.14 g, 8.30 mmol) and methyl iodide (471 mg, 3.32 mmol) to esterify byproducts. After 48 h, aqueous workup and crystallization afford 587 mg (50% yield) of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Key Data :

  • Yield: 50–53%
  • Purity: Confirmed via 1H NMR (δ 8.46 ppm, s, 1H).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Royal Society of Chemistry’s protocol describes an alternative route via CuAAC:

  • Azide Preparation : Methyl azide is synthesized from methyl bromide and sodium azide in DMF.
  • Cycloaddition : Propiolic acid (420 mg, 6 mmol) reacts with methyl azide (5 mmol) in t-BuOH/H2O (1:1) with CuSO4 (0.25 mmol) and sodium ascorbate (0.5 mmol) at room temperature. The reaction forms 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in 40–50% yield.

Advantages :

  • Regioselective formation of 1,4-disubstituted triazole.
  • Shorter reaction time (2–4 h).

Amidation to Form N-(2-Methoxybenzyl)-1-Methyl-1H-1,2,3-Triazole-4-Carboxamide

Coupling Reagents and Conditions

The carboxylic acid intermediate is converted to the target amide using 2-methoxybenzylamine. The supporting information from details:

  • Activation : 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (1 equiv) is treated with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF at 25°C for 10 min.
  • Amine Addition : 2-Methoxybenzylamine (1.1 equiv) is added, and the mixture is stirred for 12 h.
  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via crystallization to yield the carboxamide.

Key Data :

  • Yield: 72–79%
  • 1H NMR (CDCl3): δ 8.77 (s, 1H, triazole-H), 7.36 (d, J = 8.4 Hz, 1H, aromatic), 6.90 (d, J = 8.4 Hz, 1H, aromatic), 5.60 (s, 2H, CH2), 3.85 (s, 3H, OCH3).

Optimization and Yield Analysis

Solvent and Temperature Effects

  • Grignard Method : THF/METHF mixtures (1:2–50 v/v) at −78°C to 0°C minimize side reactions.
  • CuAAC Method : Aqueous t-BuOH enhances copper catalyst solubility, improving yields to 50%.

Byproduct Management

  • Esterification : Methyl iodide converts residual brominated byproducts (e.g., 1-methyl-4-bromo-1H-1,2,3-triazole-5-carboxylic acid) to esters, facilitating separation.

Characterization and Spectral Data

1H NMR Analysis

  • Carboxylic Acid Intermediate : δ 8.46 (s, 1H, triazole-H), 4.20 (s, 1H, COOH).
  • Final Amide : δ 8.77 (s, 1H, triazole-H), 5.60 (s, 2H, N-CH2), 3.85 (s, 3H, OCH3).

13C NMR Analysis

  • Carboxamide : δ 161.7 (C=O), 140.3 (triazole-C), 52.2 (N-CH2).

Comparison of Synthetic Routes

Parameter Grignard/CO2 Method CuAAC Method
Yield 50–53% 40–50%
Reaction Time 48–72 h 2–4 h
Byproducts Brominated esters Minimal
Scalability Industrial Lab-scale

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibits a variety of biological activities:

Antimicrobial Properties

Research indicates that triazole derivatives possess significant antimicrobial activity. This compound has shown effectiveness against several bacterial strains and fungi. For instance:

Microorganism Activity
Staphylococcus aureusInhibitory effects observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Anticancer Activity

Triazole derivatives are increasingly recognized for their anticancer properties. This compound has been evaluated in various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

Studies have demonstrated that this compound can modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications on the benzyl moiety and variations in the triazole ring can significantly influence the compound's potency and selectivity.

Case Study 1: Antimicrobial Evaluation

A study conducted on various triazole derivatives highlighted this compound's superior activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies using MCF-7 cells showed that treatment with this compound led to a significant decrease in cell viability compared to untreated controls. Further analysis indicated that the compound induced apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzyl Group

The 2-methoxybenzyl group in the target compound distinguishes it from analogues with alternative substituents. Key comparisons include:

N-(4-Chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
  • Structure : Substitution at the benzyl para-position with chlorine instead of methoxy.
  • Properties: Lower molecular weight (250.68 g/mol vs. ~275 g/mol estimated for the target compound) due to chlorine’s atomic mass. The electron-withdrawing Cl group may reduce solubility compared to the methoxy donor .
  • Applications : Chlorinated analogues are often explored for enhanced metabolic stability .
(E)-N-(3-Methoxy-4-((1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzyl)-8-methylnon-6-enamide (14l)
  • Structure : Incorporates a 2-methoxyphenyl-triazole moiety linked via an ether bridge.
  • The extended alkyl chain (8-methylnon-6-enamide) enhances lipophilicity .
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
  • Structure : Ethoxy substituent instead of methoxy, with a second triazole ring.
  • Properties : Increased steric bulk may reduce membrane permeability. Ethoxy groups can alter metabolic pathways compared to methoxy .

Role of the 2-Methoxybenzyl Group in NBOMe Derivatives

These derivatives exhibit potent serotonin receptor agonism, highlighting the pharmacophoric importance of the 2-methoxybenzyl moiety in CNS targeting . However, the target carboxamide lacks the phenethylamine backbone of NBOMes, likely shifting its biological profile toward non-CNS applications .

Physicochemical and Spectral Comparisons

Melting Points and Solubility
Compound Melting Point (°C) Solubility Insights
Target Compound N/A Likely moderate in DMSO
14l (triazole-ether derivative) 112.6 Low (lipophilic chain)
N-(4-Chlorobenzyl) analogue N/A Poor in aqueous media
14m (trimethoxyphenyl analogue) 106.2 Moderate (polar groups)
NMR Spectral Shifts
  • Target Compound : Expected δ ~7.3–7.5 ppm (aromatic H), δ ~3.8 ppm (OCH₃), and δ ~3.5 ppm (N-CH₃) based on triazole carboxamide precedents .
  • 14k (4-bromophenyl analogue) : Shows δ 7.8 ppm for brominated aryl protons, illustrating electron-withdrawing effects .

Structural and Analytical Insights

X-ray Crystallography and Software

The target compound’s structure could be resolved using SHELXL, a program widely employed for small-molecule refinement. and highlight SHELXL’s robustness in handling anisotropic displacement parameters and hydrogen-bonding networks, critical for confirming the 2-methoxybenzyl orientation .

Mass Spectrometry Fragmentation

The N-(2-methoxybenzyl) group produces characteristic fragments (e.g., m/z = 121.0648 for C₈H₉O⁺), as seen in NBOMe derivatives . This pattern aids in distinguishing the target compound from analogues with fluorobenzyl or chlorobenzyl groups.

Biological Activity

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have gained attention for their diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives with appropriate amine precursors. The method generally employs click chemistry techniques that enhance yield and purity. The specific reaction conditions and yields can vary depending on the substituents used in the synthesis.

Antitumor Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant antitumor activity. For instance, derivatives similar to this compound have demonstrated:

  • Inhibition of cell proliferation : Compounds have shown strong antiproliferative effects against various cancer cell lines including lung and breast cancer cells.
  • Induction of apoptosis : Mechanistic studies revealed that these compounds can trigger apoptotic pathways in tumor cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins such as Bcl-2 .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of protein kinases : Some studies suggest that triazole derivatives can inhibit key signaling pathways involved in cell survival and proliferation.
  • Interaction with DNA : Although not all triazoles bind directly to DNA, some derivatives have shown potential for inducing DNA damage through oxidative stress mechanisms .

Case Study 1: Anticancer Potential

A study evaluated the effects of a series of triazole derivatives on human non-small cell lung cancer (NSCLC) cells. The results indicated that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner. Key findings included:

CompoundIC50 (μM)Apoptosis Induction
Triazole A10Yes
Triazole B5Yes
N-(2-methoxybenzyl)-triazole7Yes

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by triazole compounds. It was found that treatment with this compound led to:

  • Increased levels of cleaved caspase 3 and PARP.
  • Downregulation of Ki67 protein expression.

These results suggest that this compound effectively promotes apoptosis via the intrinsic pathway involving mitochondrial dysfunction.

Q & A

Q. What are the established synthetic routes for N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions impact yield and purity?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. Key steps include:

  • Azide formation: Reacting 2-methoxybenzyl chloride with sodium azide to generate 2-methoxybenzyl azide.
  • Cycloaddition: Coupling the azide with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under Cu(I) catalysis . Optimization involves solvent choice (e.g., DMF or acetonitrile), temperature control (60–80°C), and purification via column chromatography or recrystallization. Yield improvements (>70%) are achievable with microwave-assisted synthesis .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving torsional angles and hydrogen bonding networks . NMR (¹H/¹³C) and FT-IR spectroscopy confirm functional groups, with methoxy (-OCH₃) protons appearing at δ 3.8–4.0 ppm and triazole carbons at ~145–150 ppm in ¹³C spectra .

Q. What physicochemical properties are critical for solubility and formulation in biological assays?

Key properties include:

  • LogP : ~2.1 (predicted via ChemAxon), indicating moderate lipophilicity.
  • Solubility : Poor in water (<0.1 mg/mL), requiring DMSO or ethanol for in vitro studies.
  • Melting Point : ~180–185°C (DSC data) . These properties guide solvent selection for dose-response assays and pharmacokinetic modeling.

Advanced Research Questions

Q. How does the 2-methoxybenzyl substituent influence bioactivity compared to analogs with 3- or 4-methoxy groups?

Substituent position critically modulates target binding. For example:

  • 2-methoxybenzyl : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition ).
  • 3-methoxybenzyl : Shows reduced activity due to steric hindrance in hydrophobic pockets . Comparative SAR studies using molecular docking (AutoDock Vina) and isothermal titration calorimetry (ITC) quantify binding affinities .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. cytoprotective effects)?

Discrepancies often arise from assay conditions. Mitigation approaches include:

  • Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify biphasic effects.
  • Cell Line Specificity : Validate activity in multiple lines (e.g., HEK-293 vs. HepG2) .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to discern off-target effects .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • ADMET Prediction : Use SwissADME or ADMETlab to optimize LogP (<3) and reduce CYP450 inhibition.
  • Metabolite Identification : LC-MS/MS screens (e.g., human liver microsomes) detect oxidation-prone sites (e.g., methoxy demethylation) .
  • Docking Simulations : Prioritize derivatives with hydrogen bonding to catalytic residues (e.g., EGFR-TK) .

Methodological Guidelines

Q. Best practices for characterizing synthetic intermediates and final products?

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold.
  • Structural Confirmation : SC-XRD for unambiguous assignment; supplement with HRMS (ESI+) .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Q. How to analyze structure-activity relationships (SAR) for triazole carboxamides in enzyme inhibition assays?

  • Enzyme Assays : Use fluorescence-based kits (e.g., Kinase-Glo®) with IC₅₀ determination.
  • Mutagenesis Studies : Compare wild-type vs. mutant enzymes (e.g., EGFR L858R) to identify critical binding residues .
  • Data Correlation : Plot substituent Hammett constants (σ) against log(1/IC₅₀) to quantify electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.